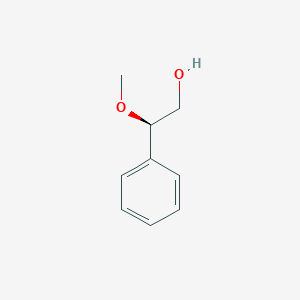

(R)-(-)-2-Methoxy-2-phenylethanol

Description

Enantiomeric Purity and its Impact in Chemical Synthesis

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the stereochemical purity of a chiral substance. It is defined as the absolute difference between the mole fractions of two enantiomers. In chemical synthesis, particularly in the pharmaceutical industry, achieving high enantiomeric purity is often a critical objective. This is because different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutic while the other might be inactive or even harmful.

The use of enantiomerically pure starting materials and reagents is a common strategy to ensure the desired stereochemical outcome of a reaction. Chiral alcohols, such as (R)-(-)-2-Methoxy-2-phenylethanol, are frequently employed for this purpose. Their defined stereochemistry can direct the formation of a specific stereoisomer in a subsequent reaction, a process known as asymmetric induction.

Contextualization of this compound as a Prototypical Chiral Compound

This compound is a chiral secondary alcohol that contains a stereogenic center at the carbon atom bearing the methoxy (B1213986) and phenyl groups. Its structure and chirality make it a valuable tool in asymmetric synthesis. It is often used as a chiral auxiliary, a temporary functional group that controls the stereoselectivity of a reaction before being removed. wikipedia.org

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 152.19 g/mol | sigmaaldrich.comamerigoscientific.com |

| Appearance | Liquid | sigmaaldrich.comcymitquimica.com |

| Boiling Point | 65 °C at 0.1 mmHg | sigmaaldrich.com |

| Density | 1.05 g/mL at 25 °C | sigmaaldrich.com |

| Optical Activity [α]20/D | -133° (c = 1 in acetone) | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.52 | sigmaaldrich.com |

| Optical Purity (ee) | 99% (GLC) | sigmaaldrich.com |

The high enantiomeric purity (99% ee) of commercially available this compound makes it a reliable chiral starting material. sigmaaldrich.com Its distinct optical rotation provides a straightforward method for confirming its stereochemical identity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426194 | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17628-72-7 | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Asymmetric Synthesis of R 2 Methoxy 2 Phenylethanol

Enantioselective Catalytic Routes

The synthesis of enantiomerically pure compounds like (R)-(-)-2-Methoxy-2-phenylethanol is a significant challenge in organic chemistry. Enantioselective catalysis offers an efficient solution by using small amounts of a chiral catalyst to generate large quantities of a single enantiomer. wikipedia.org

Regio- and Stereoselective Ring-Opening of Epoxides with Alcohols

One of the most direct methods to synthesize 2-methoxy-2-phenylethanol (B1584293) is through the methanolysis of styrene (B11656) oxide. The key challenges in this transformation are controlling regioselectivity (attack at the benzylic vs. terminal carbon) and, crucially, enantioselectivity to favor the (R)-enantiomer. The reaction involves the nucleophilic attack of methanol (B129727) on the epoxide ring, a process that can be effectively catalyzed to control both outcomes. researchgate.netorganic-chemistry.org Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the least substituted carbon atom, resulting in an inversion of stereochemistry at that center. masterorganicchemistry.comchemistrysteps.com

Heterogeneous Lewis acid catalysts are particularly effective in promoting the ring-opening of epoxides with alcohols due to their ability to activate the epoxide ring, mild reaction conditions, and ease of separation and recyclability. ucdavis.eduosti.gov

Tin-containing Zeolites (e.g., Sn-Beta): Sn-Beta, a zeolite where tin atoms are incorporated into the silica (B1680970) framework, has emerged as a highly active and regioselective Lewis acid catalyst for epoxide ring-opening. researchgate.net Studies on the alcoholysis of various epoxides show that Sn-Beta is significantly more active than other metal-substituted zeolites like Zr-Beta and Hf-Beta. ucdavis.eduosti.gov The superior performance is attributed to the strong Lewis acidity of the tin sites. ucdavis.edu For the reaction of epichlorohydrin (B41342) with methanol, Sn-Beta not only shows higher activity but also greater regioselectivity compared to traditional solid acid catalysts like Al-Beta. researchgate.net The catalyst's robustness is demonstrated by its ability to be reused multiple times without a significant loss of activity or leaching of the active metal sites. osti.govresearchgate.net

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming a porous structure. Their tunable porosity and the presence of Lewis acidic metal sites make them promising catalysts. osti.gov Zirconium-based MOFs, such as MIP-202(Zr), have demonstrated exceptional catalytic activity in the ring-opening of styrene oxide with methanol, achieving high conversion rates in very short reaction times at room temperature. researchgate.net The high efficiency of these MOFs is often attributed to the cooperative action of Brønsted and Lewis acid sites within the framework, which facilitates efficient epoxide activation. researchgate.net

| Catalyst | Epoxide Substrate | Nucleophile | Key Findings | Reference |

| Sn-Beta | Epichlorohydrin | Methanol | 6-7 times more active than Zr-Beta or Hf-Beta; High regioselectivity. | ucdavis.edu |

| MIP-202(Zr) (MOF) | Styrene oxide | Methanol | 99% conversion in 25 minutes at room temperature; catalyst is recyclable. | researchgate.net |

| Aluminum Triflate | Various epoxides | Alcohols | Remarkable Lewis acid catalyst for ring-opening reactions. | osti.gov |

| Ammonium decatungstocerate(IV) | Various epoxides | Alcohols, Water | High regio- and stereoselectivity under neutral conditions; reusable catalyst. | organic-chemistry.org |

The stereochemical outcome of the epoxide ring-opening reaction is determined by the reaction mechanism. For Lewis acid-catalyzed reactions, the mechanism generally involves the coordination of the Lewis acid to the epoxide oxygen. This activation makes the epoxide's carbon atoms more electrophilic and susceptible to nucleophilic attack.

Quantum chemical studies reveal that Lewis acids catalyze the reaction by reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. nih.gov The catalyst polarizes the epoxide's orbitals away from the nucleophile, lowering the activation barrier. nih.gov

In the case of styrene oxide, nucleophilic attack can occur at either the C1 (benzylic) or C2 (terminal) position. The regioselectivity is governed by a combination of steric and electronic factors. The mechanism is generally considered to be SN2-like, involving a backside attack by the nucleophile (methanol) on the activated epoxide. chemistrysteps.com This backside attack leads to an inversion of configuration at the stereocenter. Therefore, to synthesize this compound from (R)-styrene oxide, the attack must occur at the C2 terminal carbon. Conversely, starting with (S)-styrene oxide, attack at the C1 benzylic carbon would yield the desired (R)-product. Chiral Lewis acid catalysts are designed to create a specific chiral environment around the substrate, directing the nucleophile to attack a particular face of one of the carbons, thereby achieving high enantioselectivity.

Asymmetric Reduction Strategies

An alternative synthetic route to this compound is the asymmetric reduction of a prochiral carbonyl precursor, such as 2-methoxy-2-phenylacetaldehyde. This method relies on the use of chiral reducing agents or catalysts to deliver a hydride ion to one face of the carbonyl group preferentially. wikipedia.org

The enantioselective reduction of aldehydes can be achieved using stoichiometric chiral reducing agents. These are often borohydride (B1222165) or aluminum hydride reagents modified with chiral ligands, such as amino alcohols or sugars. wikipedia.orgacs.org For instance, lithium aluminum hydride (LAH) modified with chiral ligands like the binaphthyl-derived BINOL can create a chiral environment for the reduction, affording products with high enantioselectivity. wikipedia.org Similarly, borohydrides can be modified with chiral auxiliaries derived from amino acids to form highly selective reducing agents. wikipedia.org The synthesis of the aldehyde precursor itself can be accomplished through methods that establish the chiral center prior to reduction. rsc.org

Catalytic asymmetric reduction is a more atom-economical approach. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like borane-THF or catecholborane), is a powerful and widely used method for the enantioselective reduction of prochiral ketones and aldehydes. wikipedia.orgmdpi.comnih.gov

The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, performs three crucial roles:

It activates the borane by coordinating to its Lewis basic nitrogen atom. ic.ac.uk

It activates the carbonyl substrate by coordinating to its Lewis acidic boron atom. ic.ac.uk

It holds both the activated borane and the carbonyl in a rigid, pre-organized transition state, facilitating an intramolecular hydride transfer within a well-defined chiral environment. nih.govic.ac.uk

This controlled process leads to the formation of one enantiomer of the alcohol in high excess. The predictability and high enantioselectivity of the CBS reduction have made it a staple in asymmetric synthesis. mdpi.com In situ generation of the oxazaborolidine catalyst from chiral lactam alcohols and borane has also been shown to be a reliable and practical method for the reduction of a variety of ketones with excellent enantioselectivities. mdpi.com

| Ketone Substrate | Chiral Catalyst System | Enantiomeric Excess (e.e.) | Product Configuration | Reference |

| Acetophenone | Chiral lactam alcohol (10 mol%) / BH₃ | 91% | R | mdpi.com |

| 2-Chloroacetophenone | Chiral lactam alcohol (10 mol%) / BH₃ | 98% | S | mdpi.com |

| α-Tetralone | Chiral lactam alcohol (10 mol%) / BH₃ | 85% | R | mdpi.com |

| Cyclohexyl methyl ketone | Chiral lactam alcohol (10 mol%) / BH₃ | 90% | R | mdpi.com |

Biocatalytic and Chemoenzymatic Approaches for Enantiopure this compound

Biocatalysis and chemoenzymatic synthesis represent powerful and sustainable alternatives to traditional chemical methods for producing single-enantiomer compounds. nih.gov These approaches leverage the high selectivity of enzymes—either as isolated preparations or within whole microbial cells—to catalyze stereospecific transformations.

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. This technique relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the newly formed product. nih.gov Lipases, particularly Lipase (B570770) B from Candida antarctica (CAL-B), are robust and highly versatile enzymes for the kinetic resolution of chiral alcohols via transesterification. nih.gov

In the context of producing this compound, the process would start with a racemic mixture of (R)- and (S)-2-methoxy-2-phenylethanol. The lipase would selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Research has demonstrated the feasibility of this approach. In a study investigating the effect of solvent polarity on the enantioselectivity of CAL-B, the kinetic resolution of racemic 2-methoxy-2-phenylethanol was performed. The study found that the enantiomeric ratio (E), a measure of the enzyme's selectivity, is highly dependent on the permittivity (ε) of the solvent used for the reaction. acs.org A maximum E value of 20 was achieved in a solvent with a permittivity of 14.1. acs.org While an E value above 20 is generally considered useful for preparative-scale resolutions, further optimization could enhance this to levels required for industrial applications (E ≈ 30). acs.orgacs.org

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methoxy-2-phenylethanol

| Enzyme | Substrate | Acyl Donor | Key Finding | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CAL-B) | (±)-2-Methoxy-2-phenylethanol | Acetylating Agent | Enantioselectivity is dependent on solvent permittivity. | Max value of 20 at ε = 14.1 | acs.org |

This interactive table summarizes key findings in the lipase-catalyzed kinetic resolution of racemic 2-methoxy-2-phenylethanol.

Whole-cell biocatalysis offers an alternative to using isolated enzymes, where microbial cells are used as self-contained catalysts. This approach can be advantageous as it eliminates the need for costly enzyme purification and can provide in-situ cofactor regeneration. While no direct fermentative production of this compound has been reported, the extensive research into the biosynthesis of the parent compound, 2-phenylethanol (B73330) (2-PE), by yeasts such as Saccharomyces cerevisiae provides a clear blueprint for how such a process could be engineered. mdpi.com

The primary route for 2-PE production in yeast is the Ehrlich pathway, which converts L-phenylalanine into 2-PE through a three-step enzymatic cascade. nih.gov A hypothetical pathway for this compound could involve feeding a methoxylated precursor to an engineered yeast strain.

Metabolic engineering is a powerful tool for optimizing microbial strains to produce desired chemicals. For the production of a chiral alcohol like this compound, engineering efforts would focus on enhancing the metabolic flux towards the target molecule and ensuring high enantioselectivity. Drawing from successful strategies in 2-PE production, several key genetic modifications in S. cerevisiae can be proposed: acs.org

Overexpression of Ehrlich Pathway Genes: Increasing the expression of genes encoding the core enzymes of the pathway is a primary strategy. This includes the aromatic aminotransferases (Aro8, Aro9), phenylpyruvate decarboxylase (Aro10), and specific alcohol dehydrogenases (ADHs) that exhibit high selectivity for the reduction of the precursor aldehyde to the desired (R)-alcohol. acs.org

Deletion of Competing Pathways: To maximize the carbon flux towards the product, competing pathways that consume the precursor aldehyde must be eliminated. The deletion of aldehyde dehydrogenase genes (e.g., ALD3) prevents the oxidation of the intermediate phenylacetaldehyde (B1677652) to the corresponding acid, a major byproduct. acs.org

Cofactor Engineering: The final reductive step in the pathway is dependent on the cofactor NADH. Engineering the cell's metabolism to increase the availability of NADH can improve the final product yield. nih.gov

Table 2: Potential Genetic Engineering Targets in S. cerevisiae for Chiral Alcohol Production

| Target Type | Gene(s) | Function | Rationale | Reference |

| Overexpression | ARO9, ARO10 | Transaminase, Decarboxylase | Increase flux through the Ehrlich pathway. | acs.org |

| Overexpression | ADH | Alcohol Dehydrogenase | Catalyze the final stereoselective reduction step. | acs.org |

| Deletion | ALD3 | Aldehyde Dehydrogenase | Prevent oxidation of the aldehyde intermediate to a byproduct acid. | acs.org |

This interactive table outlines potential genetic modifications in yeast, based on established strategies for producing related aromatic alcohols.

Optimizing the conditions of the fermentation process is critical for maximizing the yield, purity, and productivity of the target compound. Key parameters that require careful control include:

Media Composition: The concentration of the carbon source (e.g., glucose), nitrogen source, and the specific precursor (e.g., a methoxylated L-phenylalanine derivative) must be optimized.

Process Parameters: Temperature and pH significantly affect enzyme activity and cell growth and must be maintained at optimal levels for the specific microbial strain. nih.gov

Product Toxicity and Removal: High concentrations of aromatic alcohols like 2-PE are toxic to yeast cells. mdpi.com To overcome this limitation, in situ product removal (ISPR) techniques can be employed. This involves using an extractive phase (e.g., an organic solvent or resin) within the bioreactor to continuously remove the product from the aqueous phase, thereby reducing its toxic effect and allowing the fermentation to proceed to higher titers. mdpi.com

The direct asymmetric reduction of a prochiral ketone is one of the most efficient methods for producing an enantiomerically pure alcohol. For the synthesis of this compound, the corresponding prochiral ketone is 2-methoxyacetophenone (B1211565). sigmaaldrich.com This reaction is catalyzed by alcohol dehydrogenases (ADHs), which stereoselectively transfer a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group of the ketone.

While the specific reduction of 2-methoxyacetophenone to the (R)-alcohol has not been extensively detailed in the literature, numerous studies on the asymmetric reduction of the parent compound, acetophenone, demonstrate the viability of this strategy. nih.gov ADHs from various microorganisms, such as Thermoanaerobacter sp., have been shown to be highly enantioselective. nih.gov

A crucial aspect of this method is the regeneration of the expensive cofactor. This is often achieved by using a coupled-enzyme system or a substrate-coupled approach. In the latter, a cheap, sacrificial alcohol like 2-propanol is added to the reaction mixture in large excess. The same ADH that reduces the primary ketone substrate also oxidizes the sacrificial alcohol, regenerating the cofactor in the process. nih.gov

Table 3: Components of an ADH-Mediated Asymmetric Reduction System

| Component | Example | Function | Reference |

| Prochiral Ketone | 2-Methoxyacetophenone | Substrate to be reduced | sigmaaldrich.com |

| Enzyme | Alcohol Dehydrogenase (ADH) from Thermoanaerobacter sp. | Catalyzes the stereoselective reduction | nih.gov |

| Cofactor | NADPH / NADH | Hydride donor for the reduction | nih.gov |

| Regeneration System | 2-Propanol (Isopropanol) | Sacrificial substrate to regenerate the cofactor | nih.gov |

This interactive table details the essential components for the asymmetric reduction of a prochiral ketone to a chiral alcohol using an alcohol dehydrogenase.

Whole-Cell Fermentation and Biotransformation Pathways

Derivatization and Chiral Resolution for Enantiomeric Enrichment

When a biocatalytic method does not yield a product with 100% enantiomeric excess, a subsequent resolution step can be employed for enrichment. One common chemical method is derivatization with a chiral resolving agent. This process involves reacting the racemic alcohol mixture with a single, pure enantiomer of a chiral acid (or its activated form, like an acid chloride) to form a mixture of diastereomeric esters. nih.gov

Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as boiling points and solubilities. This difference allows them to be separated using standard laboratory techniques like crystallization or, more commonly, column chromatography. nih.govaocs.org After separation, the chiral auxiliary is cleaved from the separated diastereomers to yield the pure (R) and (S) enantiomers of the alcohol.

A well-known example of a chiral derivatizing agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid. oup.com For 2-methoxy-2-phenylethanol, one could react the racemic mixture with enantiomerically pure (S)-Mosher's acid chloride. This would produce two diastereomeric esters, (R,S)- and (S,S)-Mosher's esters, which could then be separated by chromatography. Subsequent hydrolysis of each separated ester would yield the pure this compound and its (S)-(+) enantiomer, respectively. This method is also frequently used on an analytical scale to determine the enantiomeric excess of a sample via NMR spectroscopy. nih.gov

Diastereomeric Salt Formation with Chiral Acids (e.g., Di-O-p-toluoyltartaric acid)

One of the classical and effective methods for resolving racemic mixtures is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, in this case, a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the context of preparing this compound, the racemic alcohol is reacted with an enantiomerically pure chiral acid like (-)-Di-O-p-toluoyltartaric acid. This reaction yields a mixture of two diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystallized salt, the desired enantiomer of the alcohol can be regenerated by treatment with a base.

While specific, detailed experimental data for this exact resolution is not extensively published, the general principle is well-established. The efficiency of such a resolution is highly dependent on the choice of solvent and the crystallization conditions. A reported resolution of racemic 2-methoxy-2-phenylethanol using di-O-p-toluoyltartaric acid achieved a 62% yield of the optically pure material.

Table 1: Diastereomeric Salt Resolution of 2-Methoxy-2-phenylethanol

| Resolving Agent | Target Enantiomer | Reported Yield of Optically Pure Material |

| (-)-Di-O-p-toluoyltartaric acid | This compound | 62% |

This table illustrates the reported yield for the resolution of racemic 2-methoxy-2-phenylethanol using a chiral acid. The yield represents the amount of the desired enantiomer obtained in an optically pure form.

Formation and Separation of Diastereomeric Esters

Another powerful strategy for obtaining enantiomerically pure alcohols is through the formation and subsequent separation of diastereomeric esters. This method involves the esterification of the racemic alcohol with a chiral carboxylic acid or its derivative, known as a chiral auxiliary. The resulting diastereomeric esters can then be separated by chromatography, typically high-performance liquid chromatography (HPLC) or column chromatography, owing to their different interactions with the stationary phase.

A particularly effective approach for the resolution of racemic alcohols is enzymatic kinetic resolution. This technique utilizes lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer of an alcohol over the other. For the synthesis of this compound, a racemic mixture of the alcohol can be subjected to lipase-catalyzed transesterification. In this process, a lipase such as Candida antarctica lipase B (CALB) is often used in the presence of an acyl donor like vinyl acetate. The lipase will preferentially acylate the (S)-(+)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the (R)-alcohol and the (S)-ester can then be easily separated.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methoxy-2-phenylethanol

| Enzyme | Acyl Donor | Unreacted Enantiomer | Enantiomeric Excess (ee) |

| Candida antarctica lipase B (CALB) | Vinyl Acetate | This compound | >99% |

| Burkholderia cepacia lipase | Isopropenyl Acetate | This compound | High |

This table showcases the use of different lipases for the kinetic resolution of racemic 2-methoxy-2-phenylethanol. The high enantiomeric excess (ee) indicates the high purity of the obtained (R)-enantiomer.

Tosylate Intermediates in Enantiopure Synthesis

The use of tosylate intermediates provides a versatile pathway to enantiopure compounds. In this methodology, the chiral alcohol is converted to its corresponding tosylate (p-toluenesulfonate). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The tosylate group is an excellent leaving group, making the tosylated intermediate a valuable precursor for various nucleophilic substitution reactions, often proceeding with inversion of configuration.

For the synthesis of this compound, one could start with an enantiomerically pure precursor that, upon reaction, leads to the formation of (R)-2-methoxy-2-phenylethyl tosylate. Alternatively, and more directly, enantiomerically pure this compound can be converted to its tosylate for further synthetic transformations. The reaction to form the tosylate itself proceeds with retention of configuration at the chiral center. The specific rotation of the resulting (R)-2-methoxy-2-phenylethyl 4-methylbenzenesulfonate (B104242) has been reported to be -42.9° in chloroform (B151607).

Table 3: Synthesis of (R)-2-methoxy-2-phenylethyl tosylate

| Starting Material | Reagent | Product | Reported Optical Rotation ([α]D) |

| This compound | p-Toluenesulfonyl chloride (TsCl) | (R)-2-methoxy-2-phenylethyl 4-methylbenzenesulfonate | -42.9° (c = 1, CHCl3) |

This table summarizes the tosylation of this compound. The specific optical rotation is a key characteristic for confirming the enantiomeric purity of the product.

Applications of R 2 Methoxy 2 Phenylethanol As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Facilitating Diastereoselective Reactions in Organic Transformations

The presence of the chiral center in (R)-(-)-2-Methoxy-2-phenylethanol creates a chiral environment that can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. This diastereoselective control is crucial in constructing molecules with multiple stereocenters.

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can selectively produce the desired stereoisomer of a drug. wikipedia.org this compound has proven to be instrumental in this endeavor.

1,4-Dihydropyridines (1,4-DHPs) are a class of organic compounds with significant therapeutic applications, most notably as calcium channel blockers for the treatment of hypertension. nih.gov The synthesis of enantiomerically pure 1,4-DHPs is of great interest, and methods have been developed to achieve this through asymmetric synthesis. nih.govrsc.org While direct use of this compound in amlodipine (B1666008) synthesis is not explicitly detailed in the provided search results, the Hantzsch dihydropyridine (B1217469) synthesis is a well-established method for creating the 1,4-DHP core. organic-chemistry.orgresearchgate.net The principles of asymmetric synthesis, often employing chiral auxiliaries or catalysts, are applied to this reaction to produce enantiomerically enriched products. The development of such synthetic strategies underscores the importance of chiral molecules in accessing specific stereoisomers of drugs like amlodipine.

This compound serves as a precursor for N-substituents in the synthesis of 6,7-benzomorphan scaffolds, which are known for their potent opioid receptor agonist activity. sigmaaldrich.com The stereochemistry of these N-substituents is critical for their biological activity and receptor affinity. nih.gov Specifically, the (-)-1R,9β,2"S-enantiomers of certain 6,7-benzomorphan derivatives have shown higher affinity for the NMDA receptor-channel complex over the μ opioid receptor. nih.gov

The tetrahydro-β-carboline (THβC) framework is another privileged scaffold found in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities. researchgate.net The synthesis of these complex structures often relies on methods that can control the stereochemistry at the newly formed carbon-carbon bond. nih.govrsc.org While a direct application of this compound in THβC synthesis is not explicitly mentioned, the principles of asymmetric induction using chiral auxiliaries are central to producing enantiomerically pure THβCs. For instance, strictosidine (B192452) synthase, a Pictet-Spenglerase enzyme, demonstrates the power of biocatalysis in achieving high enantioselectivity in the formation of tetrahydro-β-carbolines. nih.gov

The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries play a pivotal role in this process by inducing facial selectivity in the attack of nucleophiles on prochiral electrophiles. The chiral environment created by the auxiliary sterically hinders one face of the molecule, directing the incoming reagent to the other face and thus establishing a new stereocenter with a predictable configuration.

Cyclization reactions that form new rings are fundamental transformations in the synthesis of cyclic and polycyclic natural products and pharmaceuticals. When these reactions create new stereocenters, controlling the stereochemical outcome is essential. Chiral auxiliaries, such as those derived from this compound, can be employed to induce asymmetry in these cyclization processes. For example, in intramolecular aza-Michael additions to form 2-aryl-2,3-dihydroquinolin-4-ones, chiral Brønsted acids have been used as catalysts to achieve good yields and enantioselectivities. clockss.org This highlights the general strategy of using chiral entities to influence the stereochemical course of cyclization reactions.

Enantioselective Synthesis of Pharmaceutical Intermediates

Contribution to the Synthesis of Chiral Natural Products and Analogs

This compound has proven to be a useful precursor and building block in the synthesis of complex, biologically active molecules, including analogs of natural products. Its defined stereochemistry is transferred to the target molecule, which is crucial for the molecule's ultimate function and specificity.

One significant application is in the synthesis of N-substituted 6,7-benzomorphans. sigmaaldrich.com These compounds are structural analogs of opioid natural products and are investigated as potent opioid receptor agonists for pain management. nih.govunife.it The stereochemistry of the N-substituent, derived from this compound, plays a critical role in the pharmacological activity and receptor binding affinity of the final benzomorphan (B1203429) analog. nih.govunife.itresearchgate.net

For instance, the 2S-diastereoisomer of the multitarget opioid ligand LP2, synthesized using (S)-(+)-2-methoxy-2-phenylethanol (the enantiomer of the subject compound), demonstrated a significantly better pharmacological profile compared to its 2R-counterpart. nih.govunife.it Specifically, the (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2) showed higher potency and a preference for G-protein signaling pathways over β-arrestin pathways, which could lead to safer therapeutic agents. nih.gov This highlights the importance of the chiral center introduced by the 2-methoxy-2-phenylethanol (B1584293) moiety.

| Compound | Starting Material | Key Feature | Pharmacological Profile | Reference |

| 2R-LP2 | This compound | N-substituent with (R) stereochemistry | Multitarget MOR/DOR agonist | unife.it |

| 2S-LP2 | (S)-(+)-2-Methoxy-2-phenylethanol | N-substituent with (S) stereochemistry | Improved MOR/DOR efficacy and potency over 2R-LP2; biased agonist | nih.gov |

Another application of this compound as a chiral building block is in the preparation of (-)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol. This compound serves as a key intermediate for the synthesis of C4-symmetric tetraalkoxy mdpi.comresorcinarenes, which are complex macrocyclic compounds with potential applications in host-guest chemistry and materials science. sigmaaldrich.com

Utility as a Chiral Derivatizing Agent for Enantiomeric Discrimination

Beyond its role as a building block, this compound is valuable as a chiral derivatizing agent (CDA). CDAs are used to determine the enantiomeric purity of a chiral substance. researchgate.net The process involves reacting the chiral analyte with the CDA to form a pair of diastereomers. Unlike the original enantiomers, which have identical physical properties (e.g., NMR spectra), the resulting diastereomers have distinct properties that allow them to be distinguished and quantified, typically by NMR spectroscopy. researchgate.netnih.gov

The methoxy (B1213986) and phenyl groups of this compound create a specific chiral environment. When it is reacted with another chiral molecule, such as a carboxylic acid, the resulting diastereomeric esters can be analyzed by proton NMR (¹H-NMR). The different spatial arrangement of the two diastereomers leads to measurable differences in the chemical shifts (Δδ) of specific protons, particularly those close to the chiral centers. This allows for the determination of the enantiomeric excess (ee) of the analyte. researchgate.net

While direct studies on this compound as a CDA are specific, the principle is well-established with closely related structures. For example, (R)-(-)-α-methoxy phenyl acetic acid ((R)-MPA) is a widely used chiral solvating agent that distinguishes between enantiomers through non-covalent interactions, which can be observed by NMR. jocpr.com More directly, acids derived from a similar structural motif, (R)- and (S)-2-methoxy-2-phenylpent-3-ynoic acids (MPPAs), have been successfully used as CDAs to determine the absolute configuration of chiral alcohols and amines by ¹H-NMR. researchgate.net

A direct example involves the derivatization of (R)-2-methoxy-2-phenylethanol with (S)-9-anthracenecarboxylic acid ((S)-9-AMA). The resulting ester shows specific signals in its ¹H-NMR spectrum. rsc.org The analysis of these signals, and comparison with the ester formed from the (S)-alcohol, allows for unambiguous assignment of the absolute configuration.

Table 2: Illustrative ¹H-NMR Data for Diastereomeric Ester of (R)-2-methoxy-2-phenylethanol (Based on data for the (S)-9-AMA ester of (R)-2-methoxy-2-phenylethanol)

| Proton | Chemical Shift (δ ppm) of (S)-9-AMA ester with (R)-alcohol | Chemical Shift (δ ppm) of (S)-9-AMA ester with (S)-alcohol | Chemical Shift Difference (Δδ) | Reference |

| Methoxy (OCH₃) | 3.40 | 3.43 | 0.03 | rsc.org |

| Methine (CH-O) | 4.01 (dd) | 3.99 (dd) | ~0.02 | rsc.org |

| N-methyl of (S)-9-AMA | 2.86 | 2.78 | 0.08 | rsc.org |

This table demonstrates the principle of chemical shift non-equivalence used for enantiomeric discrimination.

This utility makes this compound and its derivatives important tools in quality control and stereochemical analysis in the synthesis of enantiomerically pure compounds. jocpr.com

Advanced Spectroscopic and Chromatographic Characterization in Research of R 2 Methoxy 2 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. In the context of (R)-(-)-2-Methoxy-2-phenylethanol, high-field NMR techniques provide detailed insights into its atomic connectivity and spatial arrangement.

High-Field ¹H NMR Spectroscopic Analysis of Stereoisomers

High-field ¹H NMR spectroscopy allows for the detailed analysis of the proton environment within the this compound molecule. The chemical shifts and coupling constants of the protons provide crucial information for structural confirmation. A typical ¹H NMR spectrum of 2-methoxy-2-phenylethanol (B1584293) in deuterated chloroform (B151607) (CDCl₃) recorded on a 400 MHz spectrometer exhibits distinct signals corresponding to the different protons in the molecule. rsc.org

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.24-7.36 ppm. The methoxy (B1213986) group protons present as a sharp singlet at approximately δ 3.27 ppm. The methine proton (CH-O) gives a doublet of doublets at around δ 4.20 ppm, while the methylene (B1212753) protons (CH₂-OH) appear as a multiplet in the region of δ 3.57-3.68 ppm. The hydroxyl proton is often observed as a singlet around δ 2.85 ppm. rsc.org

When studying stereoisomers, the differentiation between enantiomers in a standard achiral solvent is not possible. However, the use of chiral derivatizing agents, such as (R)- or (S)-9-anthrylmethoxyacetic acid (9-AMA), allows for the formation of diastereomeric esters. rsc.org The ¹H NMR spectra of these diastereomers, for instance, the (R)-9-AMA ester of (R)-2-methoxy-2-phenylethanol and the (S)-9-AMA ester of (R)-2-methoxy-2-phenylethanol, will show different chemical shifts for the protons near the chiral center, enabling their distinction and the determination of enantiomeric purity. rsc.org

Table 1: Representative ¹H NMR Data for 2-Methoxy-2-phenylethanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.24-7.36 | m | rsc.org |

| Methine (CH-O) | 4.20 | dd | rsc.org |

| Methylene (CH₂-OH) | 3.57-3.68 | m | rsc.org |

| Methoxy (OCH₃) | 3.27 | s | rsc.org |

| Hydroxyl (OH) | 2.85 | s | rsc.org |

¹³C NMR Spectroscopic Investigations of Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering a unique fingerprint of the molecule's structure.

The ¹³C NMR spectrum of 2-methoxy-2-phenylethanol, typically recorded at 101 MHz in CDCl₃, reveals distinct signals for each carbon atom. The carbon of the phenyl ring attached to the chiral center appears around δ 138.4 ppm, while the other aromatic carbons resonate in the region of δ 127.2-128.8 ppm. The chiral methine carbon (CH-O) is observed at approximately δ 84.3 ppm, and the methylene carbon (CH₂-OH) at about δ 67.3 ppm. The methoxy carbon (OCH₃) gives a signal around δ 55.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 2-Methoxy-2-phenylethanol

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C (ipso, Phenyl) | 138.4 | rsc.org |

| C (ortho, meta, para, Phenyl) | 127.2, 128.4, 128.8 | rsc.org |

| CH-O | 84.3 | rsc.org |

| CH₂-OH | 67.3 | rsc.org |

| OCH₃ | 55.7 | rsc.org |

Advanced NMR Techniques for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is a significant challenge. Advanced NMR techniques, often involving the use of chiral derivatizing agents (CDAs), provide a powerful solution. The principle lies in converting the enantiomers into diastereomers, which possess different physical properties and are therefore distinguishable by NMR.

One widely used method involves the formation of esters with chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 9-anthrylmethoxyacetic acid (9-AMA). rsc.orghebmu.edu.cn By comparing the ¹H NMR spectra of the diastereomeric esters formed from the (R)- and (S)-enantiomers of the CDA, the absolute configuration of the alcohol can be assigned based on the differential shielding of protons near the new stereocenter. researchgate.net For primary alcohols like this compound, derivatization with a CDA allows for the determination of its absolute configuration by analyzing the chemical shift differences (Δδ = δS - δR) of the protons in the resulting diastereomers. rsc.org

Chiral Chromatography for Enantiomeric Purity and Resolution

Chiral chromatography is the cornerstone for separating enantiomers and assessing the enantiomeric purity of chiral compounds. sigmaaldrich.com High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a particularly powerful and widely used technique in this domain. phenomenex.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. phenomenex.com The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. csfarmacie.cz For the resolution of this compound and its enantiomer, various CSPs have been employed.

The development of novel and more efficient chiral stationary phases is an active area of research. rsc.org Metal-organic frameworks (MOFs), which are porous crystalline materials, have emerged as promising candidates for CSPs due to their high surface area and tunable structures. rsc.org

A notable example is the use of a γ-cyclodextrin metal-organic framework (γ-CD-MOF) as a CSP for the HPLC separation of chiral aromatic alcohols, including the enantiomers of 2-methoxy-2-phenylethanol. scispace.comrsc.org In one study, a γ-CD-MOF packed column successfully separated the (R) and (S) enantiomers of 2-methoxy-2-phenylethanol. scispace.comrsc.org The separation was achieved using a mobile phase of dichloromethane (B109758) and methanol (B129727) (99.97:0.03, v/v). rsc.org The elution order observed was the R-enantiomer followed by the S-enantiomer, indicating a stronger interaction of the S-enantiomer with the γ-CD-MOF stationary phase. rsc.org This research highlights the potential of CD-MOFs as highly effective CSPs for the challenging task of chiral separations. rsc.orgnortheastern.edu

Table 3: HPLC Separation of 2-Methoxy-2-phenylethanol Enantiomers on a γ-CD-MOF Column

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | γ-Cyclodextrin Metal-Organic Framework | scispace.comrsc.org |

| Mobile Phase | Dichloromethane:Methanol (99.97:0.03, v/v) | rsc.org |

| Elution Order | (R)-enantiomer < (S)-enantiomer | rsc.org |

Method Development for Enantiomeric Separation and Quantification

The separation and quantification of the enantiomers of 2-Methoxy-2-phenylethanol are critical for assessing the enantiomeric purity of a sample. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, employing chiral stationary phases (CSPs) to differentiate between the (R) and (S) enantiomers. eijppr.comcsfarmacie.cz

The development of a successful HPLC method involves the careful selection of the CSP and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated significant success in resolving a wide range of chiral compounds, including aromatic alcohols. nih.gov The choice between normal-phase and reversed-phase chromatography is crucial; for instance, a study utilizing an (S)-DTP-COF@SiO2-packed column showed effective separation of 2-methoxy-2-phenylethanol enantiomers under both normal-phase and reversed-phase conditions, with the optimal conditions varying with temperature. researchgate.net

Method optimization often involves adjusting the mobile phase composition, such as the ratio of hexane (B92381) to isopropanol (B130326) in normal-phase chromatography or acetonitrile (B52724) and water in reversed-phase, to achieve baseline separation with good resolution. mdpi.comrsc.org The flow rate and column temperature are also critical parameters that are fine-tuned to enhance separation efficiency. researchgate.net For quantification, a validated HPLC method will demonstrate linearity, precision, accuracy, and robustness, ensuring reliable determination of the enantiomeric excess (ee). researchgate.net

Table 1: HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Source |

| Chiral Stationary Phase | (S)-DTP-COF@SiO2 | researchgate.net |

| Mobile Phase (Normal Phase) | Varies with temperature | researchgate.net |

| Mobile Phase (Reversed Phase) | Varies with temperature | researchgate.net |

| Chiral Stationary Phase | Lux Cellulose-3 | mdpi.com |

| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Column Temperature | 15 °C | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-Column Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, containing a polar hydroxyl group, may exhibit poor chromatographic behavior, such as peak tailing. To address this, pre-column derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.comchromtech.comyoutube.com

Derivatization involves a chemical reaction to modify the functional groups of the analyte. chromtech.com For alcohols like this compound, common derivatization methods include silylation and acylation. chromtech.com Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative. chromtech.comyoutube.com Acylation introduces an acyl group, which can also enhance volatility and, in some cases, improve detectability. chromtech.comosti.gov

The choice of derivatizing reagent is critical and depends on the specific analyte and the desired outcome. jfda-online.comchromtech.com The derivatized analyte can then be readily analyzed by GC-MS, providing both retention time data for identification and a mass spectrum for structural confirmation.

Optimization of Derivatization Protocols for Volatility Enhancement and Analysis

The success of GC-MS analysis with pre-column derivatization hinges on the optimization of the derivatization protocol. sigmaaldrich.com Key parameters that require careful consideration include the choice of derivatizing reagent, reaction temperature, and reaction time. youtube.comsigmaaldrich.com

For instance, the derivatization of estrogenic compounds with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may necessitate heating the sample to ensure complete reaction. youtube.com The goal is to achieve a complete and reproducible conversion of the analyte to its derivative, minimizing the presence of unreacted analyte and byproducts that could interfere with the analysis. jfda-online.com

Optimization may involve a systematic study of reaction conditions to find the optimal balance that maximizes the yield of the desired derivative while minimizing degradation or side reactions. sigmaaldrich.comnih.gov A well-optimized derivatization protocol significantly improves the quality of the chromatographic data, leading to more accurate and reliable quantification. chromtech.com

Table 2: Common Derivatization Reagents for Alcohols in GC-MS

| Derivatization Method | Reagent Class | Example Reagent | Target Functional Group | Benefit | Source |

| Silylation | Silylating Agents | BSTFA, TMCS | Hydroxyl (-OH) | Increased volatility, thermal stability | chromtech.comsigmaaldrich.com |

| Acylation | Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Hydroxyl (-OH) | Increased volatility, improved selectivity | chromtech.comosti.gov |

Polarimetry for Optical Rotation Measurement and Enantiomeric Excess Determination

Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances. Chiral molecules, like this compound, have the ability to rotate the plane of plane-polarized light. pdx.edu The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (R)-enantiomer will rotate light in one direction, while the (S)-enantiomer will rotate it by an equal amount in the opposite direction. masterorganicchemistry.com

The specific rotation, [α], is a standardized value calculated from the observed rotation, the path length of the sample cell, and the concentration of the solution. pdx.eduyoutube.com For this compound, a specific rotation of [α]20/D −133° (c = 1 in acetone) has been reported. sigmaaldrich.com

By measuring the observed rotation of a sample containing a mixture of enantiomers, the enantiomeric excess (ee) can be determined. youtube.com The enantiomeric excess is a measure of the purity of the sample, representing the percentage of the major enantiomer minus the percentage of the minor enantiomer. chemistrysteps.comlibretexts.org The optical purity, which is numerically equal to the enantiomeric excess, is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. pdx.edulibretexts.org

Table 3: Optical Rotation Data for this compound

| Property | Value | Conditions | Source |

| Specific Rotation ([α]20/D) | -133° | c = 1 in acetone | sigmaaldrich.com |

| Optical Purity (ee) | 99% (GLC) | sigmaaldrich.comsigmaaldrich.com |

X-ray Crystallography for Definitive Absolute Configuration Assignment

While spectroscopic and chromatographic methods provide valuable information about the relative and quantitative composition of enantiomers, X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Theoretical and Computational Chemistry Studies on R 2 Methoxy 2 Phenylethanol

Molecular Modeling and Conformational Analysis for Chiral Recognition

Molecular modeling and conformational analysis are fundamental to understanding how (R)-(-)-2-Methoxy-2-phenylethanol participates in chiral recognition. The spatial arrangement of its phenyl, methoxy (B1213986), and hydroxyl groups dictates its interaction with other chiral molecules.

Conformational analysis of related molecules, such as 2-phenylethanol (B73330), has shown that non-planar gauche conformations are generally more stable. nih.gov In these conformations, an intramolecular interaction between the hydroxyl group's hydrogen and the π-electrons of the phenyl ring contributes to stability. nih.gov For this compound, the introduction of a methoxy group at the chiral center is expected to further influence the conformational landscape. The methoxy group can engage in additional steric and electronic interactions, which can be systematically studied using computational methods.

Key Intermolecular Interactions in Chiral Recognition:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for forming diastereomeric complexes with other chiral molecules, such as carboxylic acids.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems.

Steric Hindrance: The relative positioning of the substituents around the chiral center creates a specific steric environment that favors certain binding orientations.

Computational techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of different conformers and the transition states between them. This allows for the identification of the most stable conformations and provides a rationale for the observed stereoselectivity in its reactions.

Table 1: Computational Methods for Conformational Analysis

| Computational Method | Level of Theory | Basis Set | Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G*, 6-311++G(d,p) | Geometry optimization, energy calculations, vibrational frequencies |

| Møller-Plesset Perturbation Theory (MP2) | MP2 | 6-311G | High-accuracy energy calculations for stable conformers |

| Ab initio methods | Hartree-Fock | Various | Initial geometry optimizations and wavefunction analysis |

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of reactions involving this compound. These calculations help in elucidating detailed reaction mechanisms, identifying intermediates, and characterizing transition states.

For instance, in the synthesis of derivatives from this compound, quantum chemical calculations can model the entire reaction coordinate. By calculating the energies of reactants, products, intermediates, and transition states, the activation energy barriers for different pathways can be determined. This information is crucial for understanding why a particular stereoisomer is formed preferentially.

Automated reaction path searching methods can systematically explore the reaction network starting from the product to identify the most plausible reactants and reaction pathways. These methods have been successfully applied to complex organic reactions and could be used to study the formation or reactions of this compound.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| Electronic Energy | The total energy of the molecule at a given geometry. | Determines the relative stability of isomers and conformers. |

| Gibbs Free Energy | The energy available to do useful work, including entropic contributions. | Predicts the spontaneity and equilibrium position of a reaction. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; lower activation energy means a faster reaction. |

| Imaginary Frequencies | Vibrational modes with negative force constants. | A single imaginary frequency indicates a true transition state. |

Prediction of Stereoselectivity in Catalytic Systems and Chiral Induction

A significant application of computational chemistry in the context of this compound is the prediction of stereoselectivity in catalytic processes. This compound can be synthesized via asymmetric hydrogenation of 2-methoxy-2-phenylethanone using a chiral catalyst.

Computational studies can model the catalyst-substrate complex to understand the origins of enantioselectivity. For the ruthenium-(S)-BINAP catalyzed hydrogenation, it has been suggested that the steric effects from the methoxy group play a crucial role in enhancing enantioselectivity by stabilizing the pro-R transition state, leading to the formation of this compound.

Similarly, when this compound is used as a chiral auxiliary, computational models can predict the stereochemical outcome of the reaction. By analyzing the transition state energies for the formation of different diastereomeric products, the diastereomeric excess (d.e.) can be predicted.

Table 3: Example of Predicted vs. Experimental Stereoselectivity

| Reaction | Catalyst/Auxiliary | Computational Model | Predicted ee/de | Experimental ee/de |

| Asymmetric Hydrogenation of 2-methoxy-2-phenylethanone | Ru-(S)-BINAP | DFT (B3LYP/6-31G*) | High (favoring R) | 92% ee (R) |

| Lipase-mediated acetylation | Candida antarctica lipase (B570770) B | Molecular Docking | High (favoring S-acetylation) | >99% ee (R-alcohol remaining) |

In Silico Design of Novel Chiral Auxiliaries Based on this compound Scaffold

The structural framework of this compound serves as a valuable scaffold for the in silico design of new and more efficient chiral auxiliaries. Computational methods allow for the virtual modification of the molecule and the subsequent evaluation of the new derivative's potential performance.

By systematically altering the substituents on the phenyl ring or modifying the methoxy group, libraries of virtual chiral auxiliaries can be created. The properties of these virtual compounds, such as their steric and electronic profiles, can be calculated. Furthermore, their performance in model reactions can be simulated to predict their effectiveness in inducing chirality. This computational screening process can significantly accelerate the discovery of novel chiral auxiliaries with improved stereoselectivity and broader applicability.

Key strategies for in silico design include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the auxiliaries with their observed stereoselectivity.

Scaffold Hopping: Replacing the phenyl group with other cyclic or acyclic moieties to explore new chemical space.

Functional Group Modification: Introducing different functional groups to fine-tune the electronic properties and interaction capabilities of the auxiliary.

Through these computational approaches, the development of the next generation of chiral auxiliaries based on the this compound scaffold can be guided in a more rational and efficient manner.

Future Research Directions and Emerging Paradigms in the Study of R 2 Methoxy 2 Phenylethanol

Integration into Continuous Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater process control. sigmaaldrich.comthieme-connect.de The application of this paradigm to reactions involving (R)-(-)-2-Methoxy-2-phenylethanol, such as its synthesis or its use in catalytic processes, represents a promising avenue for future research.

Continuous flow systems enable precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. mdpi.com For instance, the synthesis of this compound via the regioselective ring-opening of styrene (B11656) oxide with methanol (B129727) could be significantly optimized in a microreactor setup. Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates, and the high surface-area-to-volume ratio in microreactors facilitates efficient thermal management, preventing runaway reactions. thieme-connect.de

Furthermore, integrating purification steps in-line, such as liquid-liquid extraction or chromatography, can lead to a fully automated and streamlined process, reducing manual labor and the potential for human error. mdpi.com Research in this area would focus on designing and optimizing flow reactor configurations for both the synthesis and the application of this compound, potentially leading to more efficient and scalable production methods.

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Process Control | Limited | High (precise control of temperature, pressure, time) |

| Safety | Higher risk with hazardous materials and exotherms | Enhanced safety, smaller reagent volumes |

| Scalability | Difficult, often requires re-optimization | Easier, by running the process for a longer time |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Reproducibility | Can be variable | High |

Development of Recyclable Chiral Auxiliaries and Catalysts Derived from this compound

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding reactions to produce a specific stereoisomer. sigmaaldrich.comresearchgate.net A key goal in modern chemistry is to develop auxiliaries that can be easily removed from the product and recycled, improving the economic and environmental viability of the process. sigmaaldrich.com this compound serves as a foundational structure for the development of such recyclable systems.

Future research will likely focus on immobilizing this compound or its derivatives onto solid supports, such as polymers or silica (B1680970) gel. This heterogenization would allow the chiral auxiliary or a catalyst derived from it to be easily separated from the reaction mixture by simple filtration, ready for reuse in subsequent batches. This approach not only simplifies product purification but also significantly reduces waste.

Another strategy involves designing derivatives with specific solubility properties that allow for their selective precipitation or extraction after the reaction is complete. The development of these recyclable systems is crucial for the large-scale industrial application of asymmetric syntheses that rely on the chiral framework of this compound.

Advanced Strategies for Green Chemistry and Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itmdpi.com The production of enantiomerically pure this compound is an area ripe for the application of these principles.

One established green method for obtaining this compound is through enzymatic kinetic resolution of the racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. Future work could focus on optimizing these enzymatic processes, perhaps by using immobilized enzymes in continuous flow reactors to enhance stability and reusability. rsc.org

A more advanced and sustainable approach would be the direct biotechnological production of this compound from simple feedstocks. While the biotechnological production of the related compound 2-phenylethanol (B73330) is well-established, using engineered microorganisms like Saccharomyces cerevisiae, research could explore the development of novel metabolic pathways and engineered enzymes capable of producing the methoxylated chiral version. mdpi.complos.org This would circumvent the need for chemical synthesis and resolution steps altogether, representing a significant leap forward in sustainable production. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Strategy | Description | Potential Advantages |

| Enzymatic Kinetic Resolution | Use of lipases to selectively react with one enantiomer, allowing separation. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Biocatalytic Asymmetric Reduction | Asymmetric reduction of the corresponding ketone using alcohol dehydrogenases (ADHs). rsc.orgresearchgate.net | High enantiomeric excess, use of whole-cell biocatalysts can be cost-effective. |

| Direct Fermentation | Engineering microorganisms to produce the target molecule directly from renewable feedstocks. mdpi.complos.org | Eliminates multi-step chemical synthesis, potential for lower cost and environmental impact. |

Exploration of Novel Synthetic Transformations Leveraging its Chiral Framework

The unique structure of this compound, featuring a chiral center with both a hydroxyl and a methoxy (B1213986) group, makes it a versatile platform for new synthetic methods. biosynth.com Its current applications include its use as a precursor for ligands in organometallic chemistry and as a building block for pharmacologically active molecules. sigmaaldrich.comsigmaaldrich.com

Future research is expected to uncover novel transformations that capitalize on this chiral framework. For example, the development of new chiral ligands derived from this compound could lead to highly selective catalysts for a variety of asymmetric reactions, such as hydrogenations, cycloadditions, or cross-coupling reactions. nih.govbeilstein-journals.org The specific stereochemistry and electronic properties imparted by the methoxy and phenyl groups could be fine-tuned to achieve unprecedented levels of control in these transformations.

Furthermore, the compound itself can be used as a chiral starting material for the total synthesis of complex natural products and pharmaceuticals. The chiral center can serve as a stereochemical anchor, directing the formation of subsequent stereocenters in the target molecule. Exploring new reaction sequences that begin with this compound could provide more efficient and elegant routes to valuable, enantiomerically pure compounds.

Q & A

Q. What are the common synthetic routes for preparing enantiopure (R)-(-)-2-Methoxy-2-phenylethanol?

Enantiopure this compound is typically synthesized via tosylate intermediates. For example, this compound reacts with 4-methylbenzenesulfonyl chloride to form (R)-2-methoxy-2-phenylethyl 4-methylbenzenesulfonate (94% yield, waxy solid, [α]D = −42.9° in CHCl₃). Key characterization includes IR spectroscopy (e.g., peaks at 1176 cm⁻¹ for sulfonate stretching) and polarimetry for optical rotation . Alternative methods involve chiral resolution using di-O-p-toluoyltartaric acid, achieving 62% yield of optically pure material .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is confirmed using polarimetry ([α]D measurements) and chiral derivatization. For instance, this compound was used as a chiral probe in X-ray crystallography to resolve the S-configuration of amlodipine, demonstrating its utility in stereochemical analysis. IR and NMR spectroscopy further support structural integrity .

Q. What role does this compound play in determining absolute configurations of pharmaceuticals?

this compound serves as a chiral auxiliary in X-ray structural analyses. For example, it was critical in re-assigning the absolute configuration of the active (-)-amlodipine enantiomer from R to S, resolving contradictions in 1,4-dihydropyridine pharmacology .

Advanced Research Questions

Q. How are metal-organic frameworks (MOFs) optimized for catalytic conversion of styrene oxide to this compound?

MOFs like TMU-18 and TMU-19 catalyze the reaction of styrene oxide with methanol to yield this compound with >95% selectivity. Reaction optimization includes:

- Catalyst loading : 10 mol% TMU-18.

- Time : 140 h for quantitative conversion (98% selectivity).

- Analysis : GC and NMR (e.g., ¹H-NMR δ 7.4–7.2 ppm for aromatic protons) .

Q. What factors influence the oxidation selectivity of 2-Methoxy-2-phenylethanol in vicinal diol reactions?

In H₂O₂/manganese-catalyzed oxidations, 2-Methoxy-2-phenylethanol shows lower selectivity (50% conversion) compared to 2-methoxy-1-phenylethanol (92% yield). Competing pathways include:

- Benzoic acid formation : From benzylic alcohol oxidation.

- 3-Hydroxy-acetophenone : From terminal alcohol oxidation.

1H-NMR analysis of crude mixtures is critical for quantifying product ratios .

Q. Why is enzymatic conversion of 2-Methoxy-2-phenylethanol challenging in biocatalytic systems?

Substrate inhibition or poor enzyme-substrate compatibility limits conversion. For example, HL-ADH and Ht-ADH achieved ≤3% conversion of 2-Methoxy-2-phenylethanol (20 mM substrate) due to steric hindrance from the methoxy group. GC-MS/FID and NAD⁺ recycling systems are used to monitor reaction progress .

Q. How is this compound utilized in asymmetric catalysis?

Rhodium complexes with (R)-2-(salicylaldimine)-2-phenylethanol ligands enable enantioselective reductions. For example, [Rh(η⁴-cod)(R-HL1)] catalyzes acetophenone reduction to (R)-1-phenylethanol (85% conversion). Key parameters:

- Ligand design : Six-membered N,O-chelate geometry.

- Analysis : CD spectroscopy and polarimetry confirm enantiopurity .

Data Contradictions and Optimization Insights

- Oxidation vs. Catalysis : While MOFs achieve high selectivity (>95%) for styrene oxide conversion, manganese catalysts show lower selectivity for 2-Methoxy-2-phenylethanol oxidation, highlighting substrate-dependent reactivity .

- Enzymatic Limitations : Low ADH activity contrasts with efficient MOF catalysis, emphasizing the need for tailored biocatalyst engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.